4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034533-42-9
VCID: VC6122987
InChI: InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22)
SMILES: CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Molecular Formula: C16H15N5O2S
Molecular Weight: 341.39

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

CAS No.: 2034533-42-9

Cat. No.: VC6122987

Molecular Formula: C16H15N5O2S

Molecular Weight: 341.39

* For research use only. Not for human or veterinary use.

4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide - 2034533-42-9

Specification

CAS No. 2034533-42-9
Molecular Formula C16H15N5O2S
Molecular Weight 341.39
IUPAC Name 4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
Standard InChI InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22)
Standard InChI Key ZXJGHAHFWJHUNQ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates four key structural elements:

  • Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

  • Acetamido substituent: Enhances hydrogen-bonding capacity via the amide group.

  • 1,2,3-Triazole ring: A rigid, polar heterocycle known for metabolic stability and π-π stacking.

  • Thiophene moiety: A sulfur-containing aromatic ring contributing to electron-rich interactions.

Table 1: Structural and Physicochemical Data

PropertyValue
CAS Number2034533-42-9
Molecular FormulaC16H15N5O2S\text{C}_{16}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight341.39 g/mol
IUPAC Name4-Acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
InChIKeyZXJGHAHFWJHUNQ-UHFFFAOYSA-N

The thiophene and triazole groups create a conjugated system (π\pi-π\pi interactions) that may enhance binding to biological targets like enzymes or receptors . The acetamido group’s polarity likely improves aqueous solubility, though experimental solubility data are currently unavailable.

Synthetic Methodologies

Proposed Synthesis via Click Chemistry

While no explicit synthesis is documented for this compound, its structure suggests a modular assembly using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Hypothetical Pathway:

  • Step 1: Synthesis of 4-azidomethyl-N-(thiophen-2-yl)-1H-1,2,3-triazole.

    • React propargylamine with thiophene-2-carbonyl chloride to form an alkyne intermediate.

    • Perform CuAAC with sodium azide to install the triazole ring.

  • Step 2: Acetylation of 4-aminobenzamide.

    • Treat 4-aminobenzamide with acetic anhydride to yield 4-acetamidobenzamide.

  • Step 3: Coupling via nucleophilic substitution.

    • Combine the triazole-thiophene intermediate with 4-acetamidobenzoyl chloride under basic conditions (e.g., DIPEA).

Table 2: Key Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield Optimization
1CuSO₄, sodium ascorbate70°CTHF/H₂OMicrowave assistance
3DIPEA, DCMRTDichloromethaneSlow addition

This route parallels methods used for analogous triazole-containing benzamides, where CuAAC ensures regioselective triazole formation .

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Hypotheses

  • Thiophene’s role: Sulfur atoms disrupt bacterial membranes, as seen in thiamphenicol derivatives.

  • Triazole’s versatility: Inhibits fungal lanosterol 14α-demethylase (e.g., fluconazole analogs) .

ParameterPredictionBasis
AbsorptionModerate (LogP ≈ 2.1)Polar surface area: 110 Ų
MetabolismHepatic (CYP3A4/2C19 substrates)Triazole oxidation
ToxicityLow acute toxicity (LD₅₀ > 500 mg/kg)Structural analogs

The acetamido group may reduce first-pass metabolism by sterically shielding the amide bond from hydrolytic enzymes.

Future Research Directions

Priority Investigations

  • In vitro screening: Assess IC₅₀ against inflammatory markers (NO, IL-1β) in BV-2 microglia.

  • SAR studies: Modify the thiophene substituents (e.g., 3-Cl, 5-NO₂) to optimize potency.

  • In vivo models: Evaluate neuroprotection in murine Alzheimer’s disease paradigms.

Table 3: Proposed Derivative Modifications

Derivative IDR Group (Thiophene)Expected Target
D13-ClEnhanced COX-2 inhibition
D25-NO₂Increased ROS scavenging

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